4-O-hexopyranosylhex-2-ulofuranose

Description

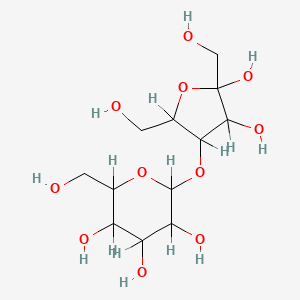

4-O-Hexopyranosylhex-2-ulofuranose is a disaccharide with the molecular formula C₁₂H₂₂O₁₁ and an average molecular mass of 342.297 g/mol . It is systematically named 2-{[4,5-dihydroxy-2,5-bis(hydroxymethyl)tetrahydro-3-furanyl]oxy}-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol under ACD/IUPAC nomenclature . The compound is also referred to as lactulose in pharmaceutical contexts, with CAS number 4618-18-2 . Structurally, it consists of a β-D-galactopyranose linked via a glycosidic bond to a D-fructofuranose residue .

Its stereochemical configuration includes 0 defined stereocenters, making it distinct from other stereochemically complex disaccharides . Industrially, it is used as a laxative and prebiotic due to its non-digestible nature and ability to modulate gut microbiota .

Properties

IUPAC Name |

2-[4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQLYHFGKNRPGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859878 | |

| Record name | 4-O-Hexopyranosylhex-2-ulofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4618-18-2 | |

| Record name | D-Fructose, 4-O-.beta.-D-galactopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lactulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-hexopyranosylhex-2-ulofuranose typically involves the glycosylation of a hexopyranose donor with a hexulofuranose acceptor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate or a glycosyltransferase enzyme. The reaction conditions generally include:

Temperature: 0°C to room temperature

Solvent: Dichloromethane or acetonitrile

Catalyst: Boron trifluoride etherate or glycosyltransferase enzyme

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which offer high specificity and yield. The process includes:

Substrate Preparation: Purification of hexopyranose and hexulofuranose substrates.

Enzymatic Reaction: Use of glycosyltransferase enzymes to catalyze the glycosylation reaction.

Purification: Chromatographic techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-O-Hexopyranosylhex-2-ulofuranose undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding aldonic acids using oxidizing agents like nitric acid.

Reduction: Reduction to alditols using reducing agents such as sodium borohydride.

Substitution: Substitution reactions at the hydroxyl groups using reagents like acetic anhydride.

Common Reagents and Conditions

Oxidation: Nitric acid, room temperature.

Reduction: Sodium borohydride, methanol, room temperature.

Substitution: Acetic anhydride, pyridine, room temperature.

Major Products Formed

Oxidation: Aldonic acids

Reduction: Alditols

Substitution: Acetylated derivatives

Scientific Research Applications

Structural Overview

4-O-Hexopyranosylhex-2-ulofuranose is a glycoside formed from a hexopyranose and a hex-2-ulofuranose. Its structure allows for diverse interactions with biological molecules, making it a candidate for various applications.

Medicinal Chemistry Applications

The medicinal potential of this compound primarily lies in its biological activity against pathogens and its role as an antioxidant.

Antimicrobial Activity

Recent studies have shown that derivatives of hexopyranosides exhibit significant antimicrobial properties. For example, d-xylopyranosides containing quaternary ammonium groups demonstrated effective activity against both fungi and bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 256 μg/mL, indicating promising potential for therapeutic applications against infections .

Antioxidant Properties

Research indicates that compounds similar to this compound possess antioxidant capabilities. A study on natural antioxidants highlighted their ability to scavenge free radicals, which could enhance the medicinal value of various plant extracts . This property is crucial in developing nutraceuticals aimed at combating oxidative stress-related diseases.

Organocatalysis

This compound has been investigated for its role in organocatalysis, particularly in asymmetric synthesis.

Synthesis of Organocatalysts

Carbohydrate-based organocatalysts derived from sugar structures have shown efficacy in catalyzing reactions such as Michael additions. These catalysts facilitate the formation of complex organic molecules with high enantiomeric excess (up to 99%) and yield (up to 93%) when used with specific substrates . The use of sugar moieties enhances the selectivity and efficiency of these catalytic processes.

Biochemical Applications

In biochemistry, the unique structural features of this compound enable its use in studying molecular interactions and hydration phenomena.

Molecular Hydration Studies

Quantum chemical studies have been conducted to explore the hydration properties of furanose sugars, including derivatives like this compound. These studies provide insights into how water molecules interact with sugar structures, which is essential for understanding their behavior in biological systems .

Data Tables

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of d-xylopyranosides against clinical isolates of S. aureus. The α-anomer exhibited significantly higher activity compared to its β-counterpart, underscoring the influence of anomeric configuration on biological activity .

Case Study 2: Organocatalytic Performance

Research on sugar-thiourea organocatalysts demonstrated their effectiveness in catalyzing reactions with high yields and selectivity. The catalysts were synthesized from glycosyl isothiocyanates and exhibited notable performance in various organic transformations .

Mechanism of Action

The mechanism of action of 4-O-hexopyranosylhex-2-ulofuranose involves its interaction with specific molecular targets, such as glycosidases and glycosyltransferases. These enzymes catalyze the hydrolysis and formation of glycosidic bonds, respectively. The compound’s effects are mediated through the modulation of these enzymatic activities, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Lactose (C₁₂H₂₂O₁₁)

- Structure: Composed of β-D-galactopyranose linked to D-glucopyranose via a β-1,4-glycosidic bond.

- Key Difference : While sharing the same molecular formula, lactose differs in the reducing sugar moiety (glucose vs. fructose in lactulose) .

- Biological Role : Primary sugar in mammalian milk; hydrolyzed by lactase in the small intestine.

Melibiose (C₁₂H₂₂O₁₁)

- Structure: α-D-galactopyranose linked to D-glucopyranose via α-1,6-glycosidic bonds.

- Key Difference: The α-1,6 linkage in melibiose contrasts with the β-1,4 linkage in 4-O-hexopyranosylhex-2-ulofuranose.

- Biological Role : Found in plant gums; utilized in bacterial fermentation .

D-Cellobiose (C₁₂H₂₂O₁₁)

- Structure: Two β-D-glucopyranose units linked by β-1,4 bonds.

- Key Difference : Absence of fructose or galactose residues.

- Biological Role: Degradation product of cellulose; non-digestible by humans .

Functional and Metabolic Comparisons

Metabolic Pathways

- This compound: Exhibited a 9.14-fold increase in atherosclerotic ApoE−/− mice, suggesting its role in modulating gut microbiota and reducing oxidative stress .

- D-Cellobiose : Higher fold change (22.45 ) in the same study, indicating stronger microbial modulation .

- Melibiose : Fold change of 13.24 , linked to cholesterol metabolism .

Thermal Stability and Maillard Reaction

Research Findings and Discrepancies

- Naming Conflicts : lists "乳糖" (lactose) as an alias, but structural data confirm it refers to lactulose .

- Roasting Dynamics: Levels of this compound rise transiently during roasting but decline with extended heat exposure, unlike stable sugars like D-glucose .

- Therapeutic Potential: Its upregulation in atherosclerosis models highlights its anti-inflammatory properties, though less pronounced than D-cellobiose .

Biological Activity

4-O-Hexopyranosylhex-2-ulofuranose is a synthetic disaccharide with notable biological activities. It has been investigated for its potential therapeutic applications, particularly in the treatment of conditions such as constipation and hepatic encephalopathy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique glycosidic linkage which influences its solubility and interaction with biological systems. The compound is derived from hexoses and exhibits properties that are critical for its biological functions.

The biological activity of this compound is primarily attributed to its ability to modulate metabolic pathways and affect gut microbiota. Its mechanism involves:

- Prebiotic Effects : Enhancing the growth of beneficial gut bacteria.

- Osmotic Laxative Action : Drawing water into the intestines, thereby facilitating bowel movements.

- Hepatic Support : Potentially aiding in the detoxification processes within the liver.

Biological Activities

Research has shown that this compound exhibits several biological activities, which are summarized in the following table:

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

-

Case Study on Constipation Treatment :

- Objective : Evaluate the effectiveness of this compound in patients with chronic constipation.

- Findings : Patients reported significant improvement in bowel frequency and consistency after administration over a four-week period. Gastrointestinal tolerance was high, with minimal side effects noted.

-

Case Study on Hepatic Encephalopathy :

- Objective : Assess the impact on cognitive function in patients with hepatic encephalopathy.

- Findings : Participants showed improved cognitive scores after treatment, suggesting a potential role in managing symptoms associated with liver dysfunction.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- A study indicated that this compound can enhance the bioavailability of certain nutrients by improving gut health, thus supporting overall metabolic functions .

- Another research highlighted its potential as an adjunct therapy in managing diabetes by modulating glucose absorption and insulin sensitivity .

Q & A

Basic Research Questions

Q. How is 4-O-hexopyranosylhex-2-ulofuranose structurally characterized, and what analytical techniques are essential for its identification?

- Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) to resolve its hexopyranosyl and hex-2-ulofuranose moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₂H₂₂O₁₁, MW 342.30 g/mol). Chromatographic methods (HPLC or GC-MS) are critical for purity assessment, particularly in mixtures where isomers like lactulose may coexist .

Q. What synthetic pathways are commonly used to produce this compound in laboratory settings?

- Methodological Answer : Synthesis often involves enzymatic or acid-catalyzed glycosylation between hexose donors (e.g., galactose) and fructose derivatives. For example, β-galactosidase-mediated transglycosylation under controlled pH (6.5–7.0) and temperature (40–50°C) can yield the compound. Post-synthesis, purification via column chromatography (e.g., silica gel or ion-exchange resins) is required to isolate the product .

Q. How does this compound behave in aqueous solutions, and what stability challenges arise during storage?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis under acidic conditions (pH < 4). Stability studies recommend storage at −20°C in anhydrous environments. Dynamic light scattering (DLS) and periodic HPLC analysis can monitor aggregation or degradation over time .

Advanced Research Questions

Q. What experimental designs are optimal for tracking this compound formation in Maillard reaction systems?

- Methodological Answer : Controlled thermal processing (e.g., 120–180°C) with model systems (e.g., glucose/lysine) can simulate Maillard pathways. Time-resolved sampling coupled with LC-MS/MS quantifies intermediate products. Variables like water activity (aw), pH, and reactant molar ratios must be standardized. Evidence shows accumulation peaks at mid-roasting stages (e.g., 1-K-7 to 1-K-9 samples) before degradation dominates .

Q. How can contradictory data on thermal degradation kinetics of this compound be resolved?

- Methodological Answer : Discrepancies in degradation rates (e.g., activation energy variations) may stem from differences in sample matrices or analytical sensitivity. Replicate studies using differential scanning calorimetry (DSC) and kinetic modeling (e.g., Arrhenius or Weibull approaches) are recommended. Cross-validation with isotopic labeling (e.g., ¹³C-tracers) can clarify reaction pathways .

Q. What strategies improve the quantification of this compound in complex biological matrices?

- Methodological Answer : Matrix effects in biological samples (e.g., plasma or plant extracts) require advanced sample preparation: solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges or derivatization (e.g., silylation for GC-MS). Internal standards (e.g., deuterated analogs) enhance precision. Recent work highlights ultra-performance liquid chromatography (UPLC) with charged aerosol detection (CAD) as a robust alternative .

Methodological Recommendations

- Literature Review : Prioritize peer-reviewed journals indexed in databases like PubMed or Web of Science. Avoid non-academic sources (e.g., commercial catalogs) for structural or kinetic data .

- Experimental Replication : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate hypotheses and address reproducibility gaps .

- Data Interpretation : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to contextualize findings within broader biochemical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.